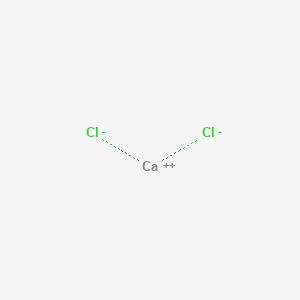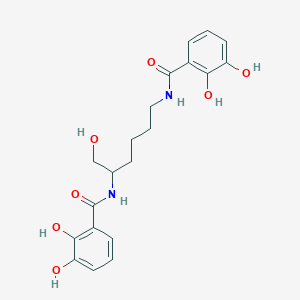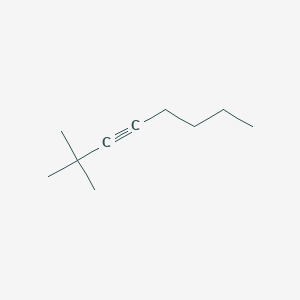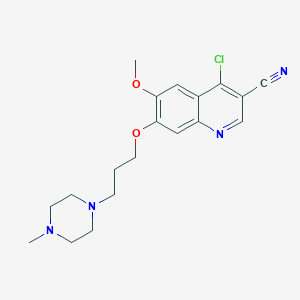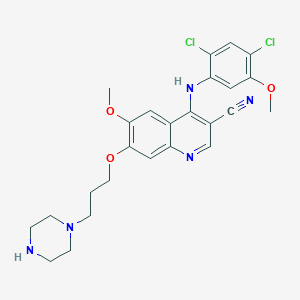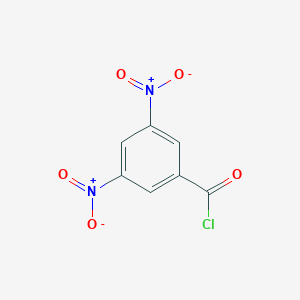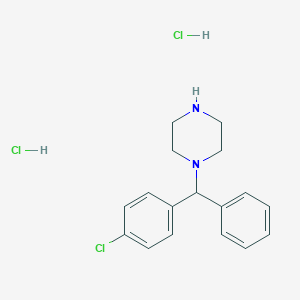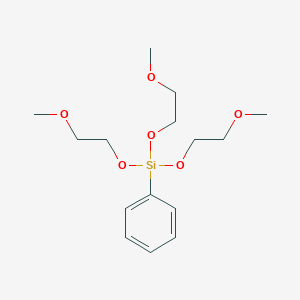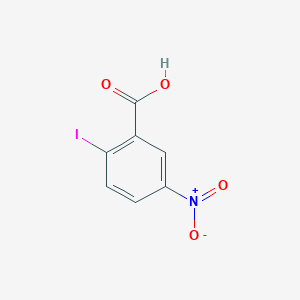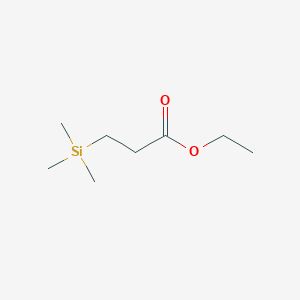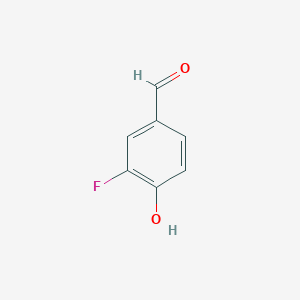
3-Fluoro-4-hydroxybenzaldehyde
Descripción general
Descripción
3-Fluoro-4-hydroxybenzaldehyde belongs to the class of organic compounds known as o-fluorophenols . It is a halo-substituted 4-hydroxybenzoic acid that can be prepared from 3-fluoro-4-methoxybenzoic acid via demethylation .
Synthesis Analysis
The synthesis of 3-Fluoro-4-hydroxybenzaldehyde involves the reaction of 3-Fluoro-4-methoxybenzaldehyde with 48% HBr. The mixture is heated to 140 °C and stirred under an argon atmosphere for 3 hours .Molecular Structure Analysis
The molecular formula of 3-Fluoro-4-hydroxybenzaldehyde is C7H5FO2 . It belongs to the class of organic compounds known as o-fluorophenols, which are fluorophenols carrying a iodine at the C2 position of the benzene ring .Chemical Reactions Analysis
3-Fluoro-4-hydroxybenzaldehyde can be used to synthesize 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic Acid, which is an impurity and intermediate in the preparation of Roflumilast .Physical And Chemical Properties Analysis
3-Fluoro-4-hydroxybenzaldehyde is a solid substance . Its melting point ranges from 121 to 125 °C . The molecular weight of the compound is 140.11 g/mol .Aplicaciones Científicas De Investigación
Organic Synthesis
3-Fluoro-4-hydroxybenzaldehyde is an organooxygen compound used in organic synthesis . It’s a building block for creating more complex organic molecules in chemical reactions .
Synthesis of Caffeic Acid Phenylethyl Amide Derivatives
This compound is used to synthesize caffeic acid phenylethyl amide derivatives through the Wittig reaction . These derivatives have been studied for their cytoprotective activity against peroxides .
Synthesis of Fluorinated Building Blocks
3-Fluoro-4-hydroxybenzaldehyde is an aryl fluorinated building block . Fluorinated compounds have unique properties and are used in a variety of fields, including pharmaceuticals, agrochemicals, and materials science .
Synthesis of 3-(3-fluoro-4-hydroxy-5-methoxyphenyl)-N-phenethylacrylamide
This compound can be used to synthesize 3-(3-fluoro-4-hydroxy-5-methoxyphenyl)-N-phenethylacrylamide . The properties and applications of this specific compound would need further research .
Synthesis of 4-[(4-hydroxy-3-fluoro-5-methoxy-benzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one
3-Fluoro-4-hydroxybenzaldehyde can also be used to synthesize 4-[(4-hydroxy-3-fluoro-5-methoxy-benzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one . The properties and applications of this specific compound would need further research .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 3-Fluoro-4-hydroxybenzaldehyde is the Macrophage Migration Inhibitory Factor (MIF) . MIF is a pro-inflammatory cytokine that plays a crucial role in the immune response and inflammation.
Mode of Action
It is known that the compound interacts with mif, potentially altering its function .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties could impact the compound’s bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Fluoro-4-hydroxybenzaldehyde. For instance, the compound is sensitive to air , which could affect its stability and efficacy. Furthermore, factors such as pH and temperature could potentially influence its action.
Propiedades
IUPAC Name |
3-fluoro-4-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO2/c8-6-3-5(4-9)1-2-7(6)10/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBHJTCAPWOIIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343080 | |
| Record name | 3-Fluoro-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-hydroxybenzaldehyde | |
CAS RN |
405-05-0 | |
| Record name | 3-Fluoro-4-hydroxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=405-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3-fluoro-4-hydroxybenzaldehyde a valuable compound in organic synthesis?
A: 3-Fluoro-4-hydroxybenzaldehyde serves as a versatile building block in organic synthesis due to its unique reactivity. The presence of both a fluorine atom and a hydroxyl group allows for selective modifications and derivatizations. For instance, it acts as a key intermediate in the synthesis of Roflumilast, a medication used to treat chronic obstructive pulmonary disease (COPD). []
Q2: Can 3-fluoro-4-hydroxybenzaldehyde be enzymatically modified?
A: Yes, the enzyme 4-hydroxyacetophenone monooxygenase (HAPMO) can catalyze the Baeyer-Villiger oxidation of 3-fluoro-4-hydroxybenzaldehyde. This reaction leads to the formation of 3-fluorophenyl formate, which subsequently hydrolyzes to yield 3-fluorophenol. Interestingly, HAPMO shows a preference for producing the phenol derivative over the corresponding benzoic acid, contrasting with the typical selectivity observed in chemical Baeyer-Villiger oxidations. []
Q3: How does the structure of 3-fluoro-4-hydroxybenzaldehyde influence its properties?
A: The presence of fluorine and hydroxyl groups on the benzaldehyde ring significantly impacts the compound's properties. Theoretical calculations and spectroscopic data, particularly vibrational spectra, provide evidence of intramolecular hydrogen bonding between the hydroxyl group and the fluorine atom. [] This interaction influences the compound's reactivity, solubility, and potential for forming interactions with biological targets.
Q4: Has 3-fluoro-4-hydroxybenzaldehyde been explored in the development of new drugs?
A: Researchers are actively investigating derivatives of 3-fluoro-4-hydroxybenzaldehyde for their potential therapeutic applications. For example, a study explored the cytotoxicity of bis(arylidene) derivatives of cyclic ketones, incorporating 3-fluoro-4-hydroxybenzaldehyde as a key structural component, against cisplatin-resistant human ovarian carcinoma cells. [, ] This suggests that further exploration of this compound and its derivatives could lead to the discovery of novel anticancer agents.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

